molecular formula C7H6N4O B061019 1-(1H-Purin-6-yl)ethanone CAS No. 188049-34-5

1-(1H-Purin-6-yl)ethanone

Cat. No. B061019
M. Wt: 162.15 g/mol
InChI Key: QQYQCXTVSRSYGP-UHFFFAOYSA-N
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Patent
US06518423B1

Procedure details

1.04 g of 6-(ethoxyvinyl)purine was dissolved in 80 ml of 1 N hydrochloric acid and stirred at room temperature for 15 hours. After neutralizing with a saturated aqueous solution of sodium bicarbonate, it was extracted with dichloromethane and the organic layer was dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, 0.70 g of crude title compound was obtained as a colorless oily substance.
Name
6-(ethoxyvinyl)purine
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[CH:5][C:6]1[N:14]=[CH:13][N:12]=[C:11]2[C:7]=1[NH:8][CH:9]=[N:10]2)C.C(=O)(O)[O-:16].[Na+]>Cl>[N:14]1[C:6]([C:5](=[O:16])[CH3:4])=[C:7]2[C:11]([N:10]=[CH:9][NH:8]2)=[N:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
6-(ethoxyvinyl)purine
Quantity
1.04 g
Type
reactant
Smiles
C(C)OC=CC1=C2NC=NC2=NC=N1
Name
Quantity
80 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1=CN=C2N=CNC2=C1C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.